1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
Overview
Description
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a chemical compound with the molecular formula C15H21BO3. It is a boronic ester derivative, often used in organic synthesis and various chemical reactions due to its unique properties.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is used in various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound is stable and soluble in organic solvents such as chloroform, ether, and dichloromethane .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various chemical reactions. For example, it can form pinacol benzyl boronate when used for borylation at the benzylic C-H bond of alkylbenzenes .
Action Environment
The compound is stable and insoluble in water, but it may hydrolyze in a humid environment . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and the presence of other organic solvents . It should be stored in a sealed, dry, and cool place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Palladium or copper catalysts are commonly used.
Solvent: Tetrahydrofuran (THF) or other organic solvents.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques also enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a similar boronic ester structure but includes a pyrazole ring, which can alter its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains an aniline group, making it useful in different types of chemical reactions and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: The presence of an aldehyde group in this compound provides unique reactivity compared to the ketone group in 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one.
Uniqueness
This compound is unique due to its specific combination of a boronic ester and a ketone group, which provides distinct reactivity and versatility in various chemical reactions. Its ability to participate in cross-coupling reactions and form stable boron-oxygen bonds makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-13(17)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHJZVSXUHDDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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